Erinapyrone A

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

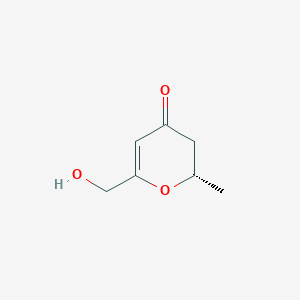

Erinapyrone A is an organic compound belonging to the class of dihydropyranones. These compounds contain a hydrogenated pyran ring that bears a ketone and contains one double bond . This compound is a secondary metabolite isolated from the cultured mycelia of the fungus Hericium erinaceus . This compound has garnered interest due to its potential biological activities, including cytotoxicity towards certain cancer cell lines .

Méthodes De Préparation

The preparation of Erinapyrone A involves the cultivation of Hericium erinaceus mycelia. The mycelia are cultured in a suitable medium, and the compound is extracted using solvents such as ethanol or acetone . The extraction process is followed by chromatographic techniques to isolate and purify this compound

Analyse Des Réactions Chimiques

Erinapyrone A undergoes various chemical reactions typical of dihydropyranones. These reactions include:

Oxidation: this compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group in this compound to an alcohol.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Therapeutic Applications

1. Neuroprotective Effects

One of the most promising applications of Erinapyrone A is its neuroprotective effect. Studies have shown that this compound can promote the synthesis of nerve growth factor (NGF), which is crucial for the survival and maintenance of neurons. This property suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Case Study : In a study involving mouse astroglial cells, this compound significantly increased NGF secretion compared to controls, indicating its potential role in enhancing neuronal health and function .

2. Anticancer Activity

This compound has also been investigated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest.

- Case Study : In vitro assays demonstrated that this compound exhibited cytotoxic effects on human cancer cell lines, leading to a decrease in cell viability. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, highlighting its potential as an anti-cancer agent .

3. Antimicrobial Properties

Recent research indicates that this compound possesses antimicrobial properties against certain bacterial strains. This application is particularly relevant in the context of increasing antibiotic resistance.

- Data Table: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the efficacy of this compound against selected bacterial pathogens, demonstrating its potential as a novel antimicrobial agent.

Mécanisme D'action

The mechanism of action of Erinapyrone A involves its interaction with cellular components, leading to cytotoxic effects. The compound has been shown to inhibit the proliferation of cancer cells, possibly through the induction of apoptosis or other cell death pathways . The exact molecular targets and pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival.

Comparaison Avec Des Composés Similaires

Erinapyrone A is similar to other dihydropyranones and pyranone derivatives isolated from Hericium erinaceus, such as Erinapyrone B . These compounds share a common structural motif but may differ in their specific biological activities and potency. This compound is unique due to its specific cytotoxic activity towards certain cancer cell lines, which distinguishes it from other related compounds.

Similar Compounds

- Erinapyrone B

- Hericenone C

- Erinacine A

- Erinacine B

These compounds, like this compound, are secondary metabolites of Hericium erinaceus and have been studied for their various biological activities .

Propriétés

Numéro CAS |

146064-66-6 |

|---|---|

Formule moléculaire |

C7H10O3 |

Poids moléculaire |

142.15 g/mol |

Nom IUPAC |

6-(hydroxymethyl)-2-methyl-2,3-dihydropyran-4-one |

InChI |

InChI=1S/C7H10O3/c1-5-2-6(9)3-7(4-8)10-5/h3,5,8H,2,4H2,1H3 |

Clé InChI |

FXGUGSUNHREWBM-UHFFFAOYSA-N |

SMILES |

CC1CC(=O)C=C(O1)CO |

SMILES isomérique |

C[C@H]1CC(=O)C=C(O1)CO |

SMILES canonique |

CC1CC(=O)C=C(O1)CO |

Synonymes |

4H-Pyran-4-one, 2,3-dihydro-6-(hydroxymethyl)-2-methyl-, (2S)- (9CI) |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.